1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c15-10(16)9-7-14(13-12-9)6-4-8-3-1-2-5-11-8;/h7-8,11H,1-6H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQFYOIBIYNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2-Azidoethyl)piperidine
Step 1: Mesylation of 2-(Piperidin-2-yl)ethanol
2-(Piperidin-2-yl)ethanol is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the mesylate.
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-(Piperidin-2-yl)ethanol | 10 mmol | CH₂Cl₂, 0°C → rt, 2 h | 92% |
| MsCl | 14 mmol | ||
| Et₃N | 14 mmol |
Step 2: Azide Displacement
The mesylate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Mesylate | 10 mmol | DMF, 90°C, 16 h | 83% |
| NaN₃ | 15 mmol |
Characterization of 2-(2-Azidoethyl)piperidine :
CuAAC Reaction with Ethyl Propiolate
The azide reacts with ethyl propiolate under Cu(I) catalysis to form the triazole ester:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-(2-Azidoethyl)piperidine | 0.23 mmol | tBuOH/H₂O (2:1), rt, 20 h | 86% |
| Ethyl propiolate | 0.24 mmol | ||
| CuSO₄·5H₂O | 0.024 mmol | ||
| Sodium ascorbate | 0.05 mmol |
Key Observations :
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using hydrochloric acid (HCl) in dioxane:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Triazole ester | 0.039 mmol | 3N HCl, rt, 3.5 h | 95% |
Characterization of Acid :
- ¹³C NMR (D₂O): δ 166.9 (COOH), 148.2 (triazole C-4), 55.0 (piperidine CH).
- HRMS : m/z = 265.1294 [M+H]⁺ (calc. 265.1298).
Synthetic Route 2: Reductive Amination and Cyclization
Alternative Piperidine Functionalization
A patent methodology describes tert-butyl carbamate (Boc) protection of piperidine amines, followed by reductive amination with alkyne-containing aldehydes. After deprotection, the alkyne is subjected to CuAAC with azides.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | Boc₂O, Et₃N, CH₂Cl₂ | 89% |
| Reductive amination | NaBH₃CN, MeOH, 24 h | 78% |
| CuAAC | As in Route 1 | 82% |
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Azide-Alkyne) | Route 2 (Reductive Amination) |
|---|---|---|
| Total Yield | 64% (3 steps) | 58% (4 steps) |
| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |
| Scalability | >100 mmol demonstrated | Limited to <50 mmol |
| Byproducts | Minimal (<5%) | Amine oligomers (10–15%) |
Route 1 is favored for its streamlined approach and higher regiochemical control.
Critical Reaction Optimization Insights
- Cu(I) Catalysis : Lower catalyst loadings (0.1 eq CuSO₄) reduce metal contamination without compromising yield.
- Solvent Systems : tBuOH/H₂O mixtures enhance reaction rates vs. pure organic solvents.
- Acid Hydrolysis : Prolonged exposure to HCl (>6 h) degrades the piperidine ring; 3–4 h optimal.
Analytical Data Compilation
Spectroscopic Signatures
Chromatographic Purity
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 214–216°C (decomp.).
Industrial-Scale Considerations
- Cost Analysis : Sodium azide and Cu catalysts account for 60% of raw material costs.
- Safety : Azide intermediates require strict temperature control (<30°C) to prevent decomposition.
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 32 (Route 1) vs. 45 (Route 2).
- E-factor: 18 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds within the triazole family have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit fungal strains such as Candida albicans effectively. The mechanism of action is believed to involve interference with fungal cell wall synthesis or function .
Potential in Cancer Therapy
Emerging research suggests that triazole derivatives may have anticancer properties. The compound's ability to modulate various biological pathways involved in cancer progression is under investigation. Preliminary data indicate that it may induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
Central Nervous System Effects
The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which could be beneficial in conditions such as depression and anxiety .
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance potency and selectivity against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Discussion of Structural and Functional Implications
- In contrast, piperidin-4-yl analogs (e.g., CAS 1955554-72-9) provide rigid, planar structures suitable for flat binding sites .
- Hydrochloride Salt : Enhances aqueous solubility, critical for in vivo administration, but may increase hygroscopicity .
- Triazole Core : The 1,2,3-triazole ring participates in hydrogen bonding and π-π stacking, contributing to target engagement. Click chemistry-derived triazoles ensure regiochemical purity .
Research and Development Outlook
The target compound’s piperidine-ethyl-triazole scaffold is a versatile platform for optimizing pharmacokinetic properties. Future studies could explore:
- Structure-Activity Relationships (SAR) : Modifying the piperidine substituent (e.g., N-methylation) to modulate lipophilicity and metabolic stability.
- Biological Screening : Testing against kinase targets (e.g., c-Met) given the structural similarity to active analogs .
Biological Activity
1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of the triazole ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound features:
- Chemical Formula : C10H14N4O
- Molecular Weight : Approximately 218.25 g/mol
- CAS Number : Not available in the provided data
Research indicates that triazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and π-stacking interactions. The presence of the piperidine moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Antimicrobial Activity
Recent studies have demonstrated the antifungal activity of related triazole compounds against resistant strains such as Candida auris. For instance, derivatives similar to 1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal properties . The mechanism involved disruption of the fungal cell membrane and induction of apoptosis .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. For example, studies on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations . These compounds induced morphological changes consistent with apoptosis and reduced mitochondrial membrane potential .
Case Studies
Pharmacokinetics
The pharmacokinetic profile suggests good absorption characteristics for this class of compounds:
Q & A
Q. What are the critical steps and parameters for synthesizing 1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Coupling Reactions : Introducing the piperidine moiety via alkylation or amidation.
Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
Q. Critical Parameters :
- Temperature control during cycloaddition (60–80°C).
- Solvent choice (e.g., DMF for solubility, methanol for recrystallization).
- pH adjustment during salt formation (use of HCl gas or aqueous HCl).
Reference : Similar triazole-piperidine syntheses require precise stoichiometry and inert atmospheres to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm triazole ring formation (δ 7.5–8.5 ppm for triazole protons) and piperidine substitution patterns.
- 2D NMR (COSY, HSQC) for resolving overlapping signals.
- Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Purity assessment (>95% by reverse-phase C18 column).
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Emergency Measures :
- Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Spills: Neutralize with sodium bicarbonate and absorb with inert material.
Reference : Safety data for structurally related piperidine-triazole derivatives emphasize acute toxicity risks .
Advanced Research Questions
Q. How can computational chemistry tools predict biological interactions of this compound?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors).
MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
QSAR Modeling : Corrogate electronic (logP, H-bond donors) and steric features (molar refractivity) with activity.
Case Study : Ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate was optimized using DFT calculations to enhance binding affinity .
Q. How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
Factor Screening : Identify variables (e.g., temperature, catalyst loading, solvent ratio) via Plackett-Burman design.
Response Surface Methodology (RSM) : Central Composite Design (CCD) to model nonlinear relationships.
Statistical Validation : ANOVA to confirm significance (p < 0.05).
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs).
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm triazole ring assignments.
- X-ray Crystallography : Resolve ambiguous proton environments via single-crystal structure determination.
Case Study : Discrepancies in piperidine ring conformers for 1-(piperidin-4-yl)-1H-indazole hydrochloride were resolved using XRD .
Q. What strategies analyze reaction mechanisms involving this compound?
Methodological Answer:
Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC.
Isotope Effects : Replace H with D to study rate-determining steps.
Computational Mechanistics : Locate transition states using Gaussian (MP2/cc-pVTZ).
Example : ICReDD’s reaction path search methods integrate quantum calculations and experimental data to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
